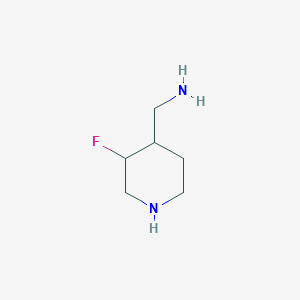![molecular formula C32H21Br B14799221 9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes a biphenyl group and a bromophenyl group attached to an anthracene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene typically involves multi-step organic reactions. One common method includes the bromination of biphenyl followed by coupling reactions to attach the anthracene moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl-substituted anthracenes.
Substitution: Various substituted anthracenes depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their strong luminescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to intercalate with DNA makes them promising candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced electronic devices.
作用机制
The mechanism by which 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, its interaction with proteins can modulate various biochemical pathways, contributing to its biological activity.
相似化合物的比较
4-Bromobiphenyl: A simpler analog with a bromine atom attached to a biphenyl structure.
9-Phenylanthracene: Lacks the bromophenyl group but shares the anthracene core.
4-Bromo-1,1’-biphenyl: Another analog with a bromine atom on the biphenyl moiety.
Uniqueness: 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene is unique due to its combination of a biphenyl group, a bromophenyl group, and an anthracene core. This combination imparts distinct electronic and photophysical properties, making it particularly valuable in applications such as OLEDs and fluorescent probes.
属性
分子式 |
C32H21Br |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
9-(4-bromophenyl)-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H21Br/c33-26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21H |
InChI 键 |
WNIDYPQLHUALHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)


![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)


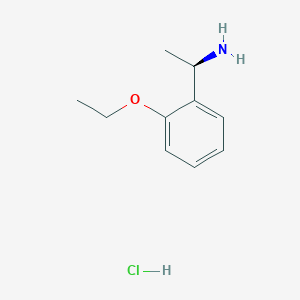
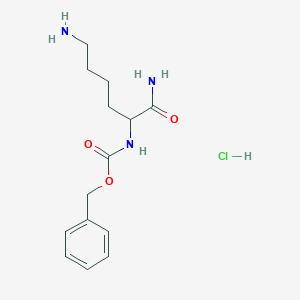

![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
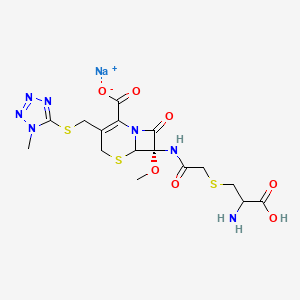
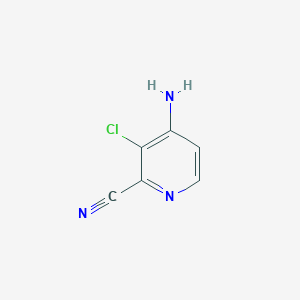
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
